2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid
Description
2-[(6aR,8R)-8-(9H-Fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid is a benzodiazepine derivative featuring a fused pyrrolobenzodiazepine (PBD) core, an Fmoc-protected amine, and an acetic acid moiety. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group widely used in peptide synthesis to temporarily shield reactive amines during solid-phase assembly. The PBD core, a bicyclic system comprising a seven-membered diazepine ring fused to a benzene ring, is notable for its DNA-binding properties in antitumor agents. The acetic acid group enhances solubility and enables conjugation to other molecules, such as targeting ligands or solid supports.
Properties
IUPAC Name |
2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O6/c33-26(34)15-32-24-12-6-5-11-22(24)27(35)31-14-17(13-25(31)28(32)36)30-29(37)38-16-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-12,17,23,25H,13-16H2,(H,30,37)(H,33,34)/t17-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPCJKBMGCKVGP-CRICUBBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@H]1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid is a synthetic derivative with potential therapeutic applications. Its complex structure suggests a unique mechanism of action that may be relevant in various biological contexts. This article delves into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 379.37 g/mol. The compound features a tetrahydropyrrolo-benzodiazepine core structure, which is known for its biological activity.
Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes and receptors. The presence of the benzodiazepine moiety suggests potential interactions with GABA receptors or inhibition of certain kinases involved in cell signaling pathways.
Antitumor Activity
Studies have shown that similar compounds exhibit significant antitumor effects by inhibiting poly(ADP-ribose) polymerase (PARP) enzymes. For instance, the compound (8S,9R)-47 , a related tetrahydropyridophthlazinone, demonstrated potent inhibition of PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM respectively . This inhibition leads to reduced proliferation of cancer cells harboring BRCA mutations.
Neuroprotective Effects
Another aspect of interest is the neuroprotective potential of this compound. Compounds in the benzodiazepine family have been associated with neuroprotection against oxidative stress and apoptosis. The proto-oncogene Bcl-2 has been shown to mitigate neurotoxicity by enhancing mitochondrial function and reducing free radical damage . It is plausible that similar mechanisms may be at play with this compound.
Case Study 1: Cancer Cell Lines
In vitro studies using various cancer cell lines have indicated that derivatives of this compound can induce apoptosis in cells resistant to conventional therapies. For example, treatment with a structurally similar compound resulted in an EC50 value of 0.3 nM against MX-1 breast cancer cells .
Case Study 2: Neurotoxicity Models
In models assessing neurotoxicity, compounds related to this structure were found to protect against MPTP-induced neurotoxicity in mice. The protective effects were attributed to both antioxidant properties and the inhibition of apoptotic pathways mediated by Bcl-2 overexpression .
Data Tables
| Biological Activity | Related Compound | Effect | IC50/Ki Values |
|---|---|---|---|
| PARP Inhibition | (8S,9R)-47 | Antitumor | Ki = 1.2 nM (PARP1), 0.87 nM (PARP2) |
| Apoptosis Induction | Similar Benzodiazepines | Cancer Cell Lines | EC50 = 0.3 nM (MX-1) |
| Neuroprotection | Related Compounds | Neuroprotection | Not specified |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations:
Core Heterocycle :
- The target compound’s PBD core is structurally distinct from pyridine, purine, and piperazine systems. PBD’s fused aromatic system enables DNA intercalation, whereas pyridine and purine derivatives often target enzymes or nucleotide-binding proteins.
- Triazolopyrazine and furopyridazine analogs exhibit smaller bicyclic frameworks, favoring kinase inhibition or antimicrobial activity.
Protecting Groups :
- The Fmoc group is shared with pyridine and piperazine analogs, enabling compatibility with solid-phase peptide synthesis (SPPS). In contrast, benzhydryloxy and tert-butyldimethylsilyl (TBS) groups require orthogonal deprotection strategies.
Functional Groups :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
